molecular formula C8H18MgO4 B12652142 Bis(2-ethoxyethanolato-O,O')magnesium CAS No. 46142-17-0

Bis(2-ethoxyethanolato-O,O')magnesium

Cat. No.: B12652142
CAS No.: 46142-17-0
M. Wt: 202.53 g/mol
InChI Key: CVPGMAAATOZCID-UHFFFAOYSA-N
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Description

Bis-(2-ethoxyethanolato-o,o’)magnesium: is an organomagnesium compound with the molecular formula C8H18MgO4 and a molecular weight of 202.53 g/mol Magnesium bis(2-ethoxyethanolate) and is used in various chemical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis-(2-ethoxyethanolato-o,o’)magnesium typically involves the reaction of magnesium with 2-ethoxyethanol. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as follows:

Mg+2C2H5OCH2CH2OHMg(OCH2CH2OC2H5)2\text{Mg} + 2 \text{C}_2\text{H}_5\text{OCH}_2\text{CH}_2\text{OH} \rightarrow \text{Mg(OCH}_2\text{CH}_2\text{OC}_2\text{H}_5)_2 Mg+2C2​H5​OCH2​CH2​OH→Mg(OCH2​CH2​OC2​H5​)2​

Industrial Production Methods: Industrial production of Bis-(2-ethoxyethanolato-o,o’)magnesium follows similar synthetic routes but on a larger scale. The process involves the use of high-purity magnesium and 2-ethoxyethanol, with stringent control over reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Bis-(2-ethoxyethanolato-o,o’)magnesium undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the ethoxyethanolato groups are replaced by other nucleophiles.

    Coordination Reactions: The compound can form coordination complexes with various ligands, enhancing its reactivity and application scope.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include halides, amines, and alcohols.

    Solvents: Reactions are typically carried out in aprotic solvents such as tetrahydrofuran (THF) or diethyl ether to stabilize the reactive intermediates.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with halides can yield magnesium halides and substituted ethoxyethanol derivatives .

Scientific Research Applications

Chemistry: In chemistry, Bis-(2-ethoxyethanolato-o,o’)magnesium is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds and the preparation of organomagnesium compounds.

Biology and Medicine: While its direct applications in biology and medicine are limited, the compound’s derivatives and related organomagnesium compounds are explored for their potential in drug synthesis and as intermediates in pharmaceutical manufacturing.

Industry: Industrially, Bis-(2-ethoxyethanolato-o,o’)magnesium is used in the production of specialty chemicals, including catalysts and polymerization initiators. Its ability to form stable complexes makes it valuable in various industrial processes .

Mechanism of Action

The mechanism of action of Bis-(2-ethoxyethanolato-o,o’)magnesium involves its ability to donate electrons and form coordination complexes. The magnesium center acts as a Lewis acid, accepting electron pairs from donor ligands, which facilitates various chemical transformations. The ethoxyethanolato groups stabilize the magnesium center, enhancing its reactivity and selectivity in reactions .

Comparison with Similar Compounds

  • Magnesium ethoxide (Mg(OEt)2)
  • Magnesium methoxide (Mg(OMe)2)
  • Magnesium isopropoxide (Mg(OiPr)2)

Comparison: Bis-(2-ethoxyethanolato-o,o’)magnesium is unique due to its ethoxyethanolato ligands, which provide both steric and electronic effects that influence its reactivity. Compared to magnesium ethoxide and magnesium methoxide, it offers enhanced solubility and stability in organic solvents. Its ability to form stable coordination complexes makes it more versatile in various chemical applications .

Properties

CAS No.

46142-17-0

Molecular Formula

C8H18MgO4

Molecular Weight

202.53 g/mol

IUPAC Name

magnesium;2-ethoxyethanolate

InChI

InChI=1S/2C4H9O2.Mg/c2*1-2-6-4-3-5;/h2*2-4H2,1H3;/q2*-1;+2

InChI Key

CVPGMAAATOZCID-UHFFFAOYSA-N

Canonical SMILES

CCOCC[O-].CCOCC[O-].[Mg+2]

Origin of Product

United States

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